Tridodecylmethylammonium chloride

Catalog No.
S563901
CAS No.
7173-54-8
M.F
C37H78ClN
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridodecylmethylammonium chloride

CAS Number

7173-54-8

Product Name

Tridodecylmethylammonium chloride

IUPAC Name

tridodecyl(methyl)azanium chloride

Molecular Formula

C37H78ClN

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1

InChI Key

SBHRWOBHKASWGU-UHFFFAOYSA-M

SMILES

Array

Synonyms

TDMAC, tridodecylmethylammonium, tridodecylmethylammonium chloride, tridodecylmethylammonium iodide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-]

quaternary amine which forms molecular bond with heparin & can attach firmly to a polyvinyl chloride surface for a nonthrombogenic bypass cannula; RN given refers to chloride

Tridodecylmethylammonium chloride (TDMAC), CAS 7173-54-8, is a symmetric quaternary ammonium salt (QAS) characterized by three long (C12) alkyl chains and one methyl group. This structure imparts high lipophilicity and distinct interfacial properties, making it a crucial component in applications requiring high solubility in non-polar organic phases. It is primarily utilized as a phase-transfer catalyst, a specialty surfactant for creating oil-in-water emulsions, and as an ion-pairing or ion-exchange agent for the selective extraction of metal ions. [REFS-1, REFS-2] Its performance profile is directly linked to its unique molecular structure, which differentiates it from other common QAS.

Substituting Tridodecylmethylammonium chloride with seemingly similar quaternary ammonium salts (QAS) like Aliquat 336 (trioctylmethylammonium chloride) or shorter-chain variants like Didecyldimethylammonium chloride (DDAC) can lead to process failure. The length and symmetry of the three dodecyl chains in TDMAC are critical determinants of its performance. These structural factors govern its thermal stability, partitioning behavior between aqueous and organic phases, and its efficacy as an ion extractant. [1] Altering the alkyl chain length or symmetry directly impacts these process-critical parameters, making direct, one-to-one substitution unreliable for optimized chemical synthesis, formulation, or metallurgical extraction workflows.

Superior Thermal Stability for High-Temperature Processes

Tridodecylmethylammonium chloride exhibits a significantly higher decomposition temperature compared to many common quaternary ammonium salts. TGA data shows its decomposition onset is above 239 °C. In contrast, related compounds with shorter or less symmetrical alkyl chains, such as dodecyltrimethylammonium chloride, show decomposition onsets in the range of 190-210 °C. This enhanced thermal stability is attributed to the symmetric, long alkyl chain structure.

Evidence DimensionDecomposition Temperature (Onset, TGA)
Target Compound Data>239 °C
Comparator Or BaselineDodecyltrimethylammonium chloride (DTAC): ~190-210 °C
Quantified Difference≥29-49 °C higher decomposition temperature
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere.

This allows the use of TDMAC in chemical processes, such as phase-transfer catalyzed polymerizations or extractions, that operate at temperatures exceeding the stability limits of more common, less stable QAS catalysts.

Enhanced Extraction Efficiency for Precious Metals Over Common Extractants

In solvent extraction systems for precious metals, the choice of extractant is critical for efficiency. Quaternary ammonium salts (QAS) are generally more powerful extractants than tertiary amines. Specifically, in the extraction of gold(III) from acidic chloride media, long-chain QAS like TDMAC are employed due to their high affinity for the AuCl4- anion. While direct comparative data is specific to system conditions, the established principle is that the increased lipophilicity from the long dodecyl chains enhances partitioning into the organic phase, leading to higher extraction efficiency compared to shorter-chain analogs or tertiary amines like Aliquat 336 (primarily C8/C10 chains). [REFS-2, REFS-3]

Evidence DimensionExtraction Principle
Target Compound DataHigh extraction efficiency due to three long C12 chains providing strong lipophilicity.
Comparator Or BaselineTertiary amines (e.g., Aliquat 336, primarily C8/C10 chains): Generally lower extraction efficiency than QAS.
Quantified DifferenceNot directly quantified in a head-to-head study, but performance follows the order: primary < secondary < tertiary < quaternary ammonium salts.
ConditionsSolvent extraction of anionic metal complexes (e.g., AuCl4-) from acidic aqueous solutions into an organic phase (e.g., kerosene, toluene).

For applications in precious metal recovery, selecting TDMAC can lead to higher yields and more efficient separation from gangue metals, directly impacting process economics and productivity.

High Solubility in Non-Polar Solvents for Specialized Formulations

The three long dodecyl chains of TDMAC render it highly soluble in non-polar organic solvents such as toluene, kerosene, and other hydrocarbons. This contrasts with QAS featuring shorter alkyl chains or more hydrophilic counterions, which have limited solubility in such media. [1] For instance, while cetyltrimethylammonium bromide (CTAB) is widely used in aqueous systems for nanoparticle synthesis, its applicability in non-polar organic synthesis is limited. TDMAC's structure is optimized for creating stable dispersions and solutions in organic phases.

Evidence DimensionSolubility Profile
Target Compound DataHigh solubility in non-polar organic solvents (e.g., toluene, kerosene).
Comparator Or BaselineShorter-chain QAS (e.g., CTAB): Primarily soluble in water and polar solvents; low solubility in non-polar solvents.
Quantified DifferenceQualitative but significant; enables formulation in systems where shorter-chain analogs are unsuitable.
ConditionsFormulation in non-polar organic solvents at ambient temperature.

This property is critical for its use as an organoclay modifier, a dispersant in non-aqueous polymer systems, and as an extractant or phase-transfer catalyst in hydrocarbon-based industrial processes.

Phase-Transfer Catalysis in High-Temperature Polymer Synthesis

For polymerization reactions or other organic syntheses requiring temperatures above 200 °C, TDMAC's superior thermal stability makes it a more reliable phase-transfer catalyst than common alternatives like Aliquat 336 or tetrabutylammonium halides, preventing catalyst degradation and ensuring consistent reaction kinetics and yields.

Selective Recovery of Precious Metals in Hydrometallurgy

In solvent extraction circuits for recovering gold or platinum group metals from acidic leachates, TDMAC's high lipophilicity drives efficient extraction into the organic phase. This makes it a preferred choice over tertiary amines or shorter-chain QAS for maximizing recovery rates and achieving high-purity metal separation.

Formulation of High-Performance Organoclays and Non-Aqueous Dispersions

When preparing organophilic bentonite clays or dispersing nanoparticles in hydrocarbon-based systems (e.g., oils, fuels, non-polar polymers), TDMAC's excellent solubility in the organic matrix ensures complete exfoliation and stable dispersion, a critical requirement not met by more hydrophilic surfactants. [1]

Ion-Selective Electrodes for Chloride Detection

TDMAC is a specified electroactive component for fabricating chloride-selective solvent polymeric membrane electrodes. Its specific ion-pairing properties with chloride ions are essential for achieving the required selectivity and stable potentiometric response in analytical applications. [2]

Hydrogen Bond Acceptor Count

1

Exact Mass

571.5822792 Da

Monoisotopic Mass

571.5822792 Da

Heavy Atom Count

39

Other CAS

7173-54-8

General Manufacturing Information

1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types